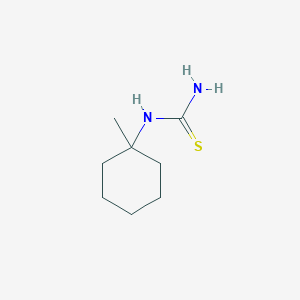
4-ethyl-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O. It is a colorless liquid with a distinctive scent. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of stable aluminum hemiaminal as a tetrahedral intermediate, which allows for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
In industrial settings, this compound is typically produced through the Friedel-Crafts formylation method due to its efficiency and cost-effectiveness. This method involves the reaction of toluene with carbon monoxide and hydrogen chloride in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: 4-Ethyl-2-methylbenzoic acid.
Reduction: 4-Ethyl-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Ethyl-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methylbenzaldehyde involves its interaction with cellular components. For example, it can disrupt cellular antioxidation systems in fungi, leading to antifungal activity . The compound targets enzymes such as superoxide dismutases and glutathione reductase, disrupting redox homeostasis and inhibiting fungal growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzaldehyde
- 4-Ethylbenzaldehyde
- 6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde
Uniqueness
4-Ethyl-2-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
1085524-24-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



